

Cell-based Assays for Antiviral Testing of Atilotrelvir: Application Notes and Protocols

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Compound of Interest

Compound Name: **Atilotrelvir**
Cat. No.: **B12393515**

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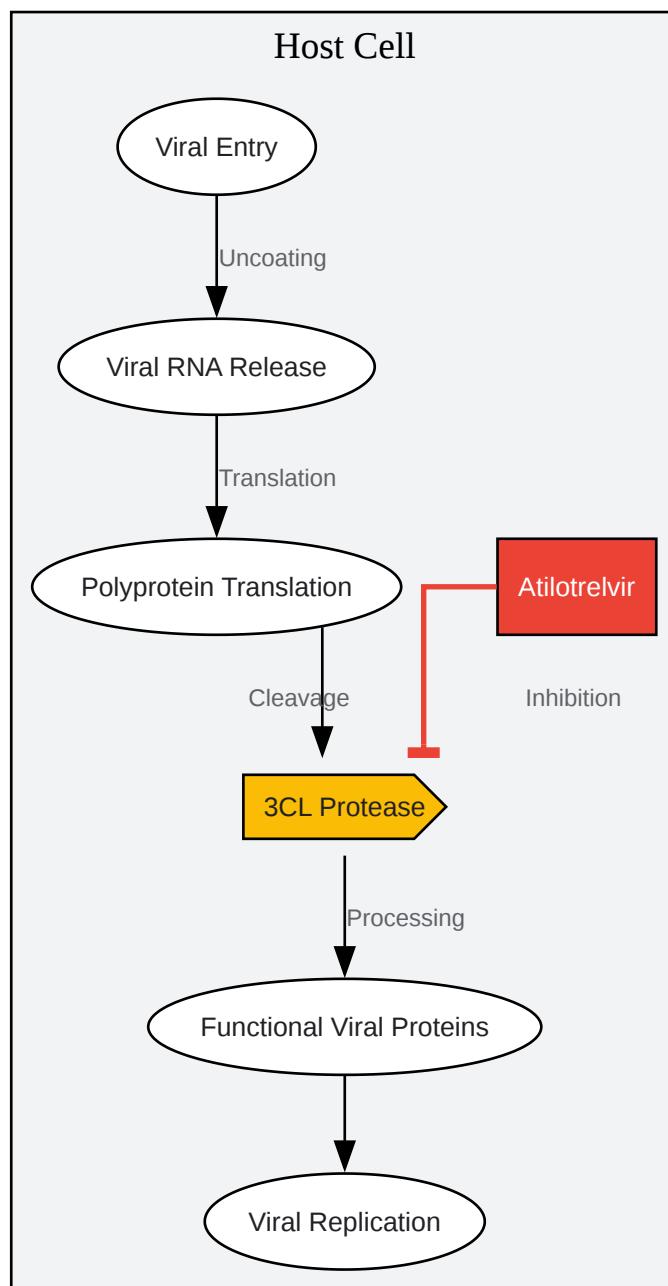
For Researchers, Scientists, and Drug Development Professionals

Introduction

Atilotrelvir (also known as GST-HG171) is a potent, orally bioavailable, broad-spectrum inhibitor of the SARS-CoV-2 3C-like (3CL) protease, a critical enzyme for viral replication.^{[1][2]} In preclinical studies, **Atilotrelvir** has demonstrated superior antiviral activity against various SARS-CoV-2 variants of concern compared to other authorized protease inhibitors like Nirmatrelvir.^{[3][4]} This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the antiviral efficacy and cytotoxicity of **Atilotrelvir**.

Mechanism of Action

Atilotrelvir targets the main protease (Mpro or 3CLpro) of SARS-CoV-2.^[5] This enzyme is essential for the proteolytic processing of viral polyproteins into functional non-structural proteins required for viral replication and transcription.^[5] By inhibiting 3CLpro, **Atilotrelvir** blocks the viral life cycle, thereby preventing the virus from multiplying within host cells.^[5]



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Caption: Mechanism of action of **Atidotrelvir** in inhibiting SARS-CoV-2 replication.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of **Atidotrelvir** against various SARS-CoV-2 variants.

Table 1: Antiviral Activity of **Atilotrelvir** (GST-HG171) against SARS-CoV-2 Variants in Vero E6 Cells

SARS-CoV-2 Variant	EC50 (nM)
Wild Type	79
Delta	49
Omicron B.1.1.529	48
Omicron BA.4	49
Omicron BA.5	70

Data from a Cytopathic Effect (CPE) assay in Vero E6 cells in the presence of a P-glycoprotein inhibitor (CP-100356).[\[3\]](#)

Table 2: Protein-Binding Adjusted Antiviral Activity of **Atilotrelvir** (GST-HG171)

SARS-CoV-2 Variant	EC50 (ng/mL)
Wild Type	149.68
Omicron BA.4	93.22
Omicron BA.5	131.87

These values demonstrate 2.0-5.6 times greater potency than Nirmatrelvir.[\[6\]](#)

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of **Atilotrelvir** to protect host cells from virus-induced cell death.



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Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.

Materials:

- Vero E6 cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Atilotrelvir**
- SARS-CoV-2 viral stock
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
- P-glycoprotein inhibitor (e.g., CP-100356)

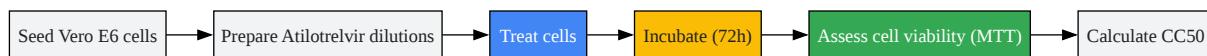
Protocol:

- Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 4,000 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C with 5% CO₂.
- Compound Preparation: Prepare serial dilutions of **Atilotrelvir** in DMEM.
- Treatment and Infection:
 - Remove the growth medium from the cells.

- Add the diluted **Atilotrelvir** and the P-glycoprotein inhibitor to the respective wells.
- Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.002.[7]
- Include virus-only (no drug) and cell-only (no virus, no drug) controls.
- Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.[7]
- Viability Assessment:
 - Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
 - Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
 - Measure luminescence using a plate reader.
- Data Analysis:
 - Normalize the data to the cell-only and virus-only controls.
 - Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of **Atilotrelvir** that causes a 50% reduction in the viability of uninfected cells.



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Caption: Workflow for the Cytotoxicity Assay (MTT method).

Materials:

- Vero E6 cells
- DMEM with 10% FBS and 1% penicillin-streptomycin
- **Atilotrelvir**
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

- Cell Seeding: Seed Vero E6 cells in a 96-well plate as described in the CPE assay protocol.
- Compound Preparation: Prepare serial dilutions of **Atilotrelvir** in DMEM.
- Treatment: Remove the growth medium and add the diluted **Atilotrelvir** to the cells. Include cell-only (no drug) controls.
- Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
- MTT Assay:
 - Add MTT solution to each well to a final concentration of 0.5 mg/mL.[\[8\]](#)
 - Incubate for 4 hours at 37°C.[\[8\]](#)
 - Add the solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Normalize the data to the cell-only controls.
 - Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-

response curve.

Selectivity Index

The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50. A higher SI value indicates a more favorable safety profile, as it suggests that the drug is effective at concentrations well below those that are toxic to host cells.

Formula: $SI = CC50 / EC50$

A compound with an SI value of 10 or greater is generally considered a promising candidate for further development.

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